Product packaging for Bruceoside A(Cat. No.:CAS No. 63306-30-9)

Bruceoside A

Cat. No.: B1209706
CAS No.: 63306-30-9
M. Wt: 682.7 g/mol
InChI Key: AKSGLPBROCFVSE-JIJKBWMESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Natural Occurrence and Botanical Origin

Bruceoside A is a natural product isolated from the fruits and seeds of the plant Brucea javanica (L.) Merr. rsc.orgnih.govnih.gov. This plant, belonging to the Simaroubaceae family, is found throughout tropical and subtropical regions of Asia and has a history of use in traditional medicine. nih.gov The process of isolating this compound involves extraction from the plant material, typically using methanol, followed by various chromatographic techniques to separate it from a multitude of other chemical constituents present in the plant. rsc.orgnih.gov Researchers have successfully isolated not only this compound but also a variety of related compounds from this single plant source, including Bruceoside C, D, E, and F, as well as brusatol (B1667952). nih.govnih.govresearchgate.net

Chemically, this compound is classified as a quassinoid glycoside. rsc.orgnih.gov The quassinoids are a large and structurally diverse group of degraded triterpenoids found almost exclusively in plants of the Simaroubaceae family. nih.govresearchgate.netwikipedia.org These compounds are responsible for the characteristic bitter taste of these plants. researchgate.net The basic structure of a quassinoid is a highly oxygenated tetracyclic triterpene lactone. wikipedia.orgmdpi.com this compound is a glycoside, meaning its core quassinoid structure, an aglycone named bruceosin, is attached to a sugar molecule, specifically a β-D-glucopyranoside. rsc.org

Historical Context of Quassinoid Research

The study of quassinoids dates back to the 19th century with the description of "quassin," the prototypical member of the group, which was isolated from plants of the genus Quassia. wikipedia.org The structure of quassin (B1678622) was fully elucidated in 1961. wikipedia.org However, interest in this class of compounds accelerated significantly in the 1970s. researchgate.net This surge in research was largely driven by findings from the National Cancer Institute, which discovered that a particular quassinoid, bruceantin, exhibited potent antileukemic activity. nih.govresearchgate.net This discovery spurred a broader search for other biologically active quassinoids, leading to the isolation and characterization of over 150 different compounds from various Simaroubaceae species, including this compound. nih.govwikipedia.org

Overview of this compound's Significance as a Research Compound

Interactive Data Table: Properties of this compound

Property Value Source
Molecular Formula C₃₂H₄₂O₁₆ rsc.org
Melting Point 175-180 °C rsc.org
Classification Quassinoid Glycoside rsc.org
Aglycone Bruceosin rsc.org
Sugar Moiety β-D-glucopyranoside rsc.org

| Reported Activity | Antileukemic | rsc.org |

Interactive Data Table: Other Quassinoids from Brucea javanica

Compound Name Type Source
Brusatol Quassinoid researchgate.netnih.gov
Bruceantin Quassinoid researchgate.netnih.gov
Bruceoside C Quassinoid Glycoside nih.govmedchemexpress.cn
Bruceoside D Quassinoid Glycoside nih.gov
Bruceoside E Quassinoid Glycoside nih.gov
Bruceoside F Quassinoid Glycoside nih.gov

| Bruceene A | Quassinoid | nih.gov |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H42O16 B1209706 Bruceoside A CAS No. 63306-30-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63306-30-9

Molecular Formula

C32H42O16

Molecular Weight

682.7 g/mol

IUPAC Name

methyl (1R,2S,3R,6R,8S,9S,13S,14R,15R,16S)-15,16-dihydroxy-9,13-dimethyl-3-(3-methylbut-2-enoyloxy)-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate

InChI

InChI=1S/C32H42O16/c1-11(2)6-17(34)48-23-25-31-10-44-32(25,29(42)43-5)26(40)22(39)24(31)30(4)8-14(18(35)12(3)13(30)7-16(31)47-27(23)41)45-28-21(38)20(37)19(36)15(9-33)46-28/h6,8,12-13,15-16,19-26,28,33,36-40H,7,9-10H2,1-5H3/t12-,13-,15+,16+,19+,20-,21+,22+,23+,24+,25+,26-,28+,30-,31+,32?/m0/s1

InChI Key

AKSGLPBROCFVSE-JIJKBWMESA-N

SMILES

CC1C2CC3C45COC(C4C(C(=O)O3)OC(=O)C=C(C)C)(C(C(C5C2(C=C(C1=O)OC6C(C(C(C(O6)CO)O)O)O)C)O)O)C(=O)OC

Isomeric SMILES

C[C@H]1[C@@H]2C[C@@H]3[C@@]45COC([C@@H]4[C@H](C(=O)O3)OC(=O)C=C(C)C)([C@H]([C@@H]([C@@H]5[C@]2(C=C(C1=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)O)O)C(=O)OC

Canonical SMILES

CC1C2CC3C45COC(C4C(C(=O)O3)OC(=O)C=C(C)C)(C(C(C5C2(C=C(C1=O)OC6C(C(C(C(O6)CO)O)O)O)C)O)O)C(=O)OC

Synonyms

bruceoside A

Origin of Product

United States

Isolation and Purification Methodologies of Bruceoside a

Extraction Techniques from Plant Material

The initial step in obtaining Bruceoside A involves its extraction from the source plant, primarily the dried fruits or seeds of Brucea javanica. arabjchem.orgjst.go.jp This process leverages the solubility of quassinoids in various organic solvents to separate them from the bulk plant matrix.

Research indicates that polar solvents are effective for this primary extraction. Methanol is frequently cited as the solvent used to create the initial crude extract from which this compound was ultimately isolated. rsc.orgprota4u.org The general procedure involves macerating or percolating the powdered plant material with the chosen solvent. Following the extraction period, the mixture is filtered, and the solvent is evaporated under reduced pressure to yield a concentrated crude extract. researchgate.net This extract contains a rich mixture of phytochemicals, including various quassinoids, triterpenoids, and other metabolites, requiring further separation. nih.gov In some protocols, a series of liquid-liquid partitioning steps using solvents of varying polarity, such as chloroform (B151607) or ethyl acetate (B1210297), is employed to create fractions enriched with specific classes of compounds before proceeding to chromatography. researchgate.netprota4u.org

Table 1: Solvents Used in the Extraction of Compounds from Brucea javanica

Solvent Plant Part Purpose Reference
Methanol Fruits / Seeds Primary crude extraction rsc.orgprota4u.org
Chloroform Fruits Fractionation of extract prota4u.org
Ethyl Acetate Seeds Fractionation of extract researchgate.net

Chromatographic Separation and Purification Strategies

Following initial extraction and fractionation, chromatographic methods are indispensable for isolating this compound to a high degree of purity. researchgate.net Given the presence of numerous similar quassinoid structures in the crude extract, a combination of different chromatographic techniques is typically required. nih.gov

Column chromatography (CC) is a foundational technique used in this process. researchgate.net Common stationary phases include:

Silica (B1680970) Gel: A polar adsorbent used in normal-phase chromatography to separate compounds based on their polarity. researchgate.netoup.com

ODS (Octadecyl-bonded silica): A nonpolar stationary phase used in reversed-phase chromatography, which separates molecules based on their hydrophobicity. researchgate.netbhu.ac.in This is particularly effective for separating glycosides like this compound.

Sephadex LH-20: A support used for size-exclusion chromatography, which separates molecules based on their size. researchgate.net

The process often involves subjecting the enriched extract to a sequence of these column chromatography steps. For instance, an ethyl acetate extract of B. javanica seeds is subjected to chromatography on silica gel, ODS, and Sephadex LH-20 columns. researchgate.net Fractions collected from each column are monitored, often by thin-layer chromatography (TLC), and those containing the target compound are pooled and subjected to further purification. High-Performance Liquid Chromatography (HPLC), particularly in a reversed-phase configuration (RP-HPLC), is often used as a final polishing step to achieve high purity. researchgate.net

Table 2: Chromatographic Techniques in Quassinoid Isolation

Technique Stationary Phase Separation Principle Role in Purification Reference
Column Chromatography (CC) Silica Gel Adsorption (Polarity) Initial fractionation of crude extract researchgate.netoup.com
Column Chromatography (CC) ODS (C18) Partitioning (Hydrophobicity) Intermediate purification of fractions researchgate.netbhu.ac.in
Size-Exclusion Chromatography Sephadex LH-20 Molecular Size Separation of compounds by size researchgate.net

Advancements in Isolation Efficiency and Yield Optimization

While traditional chromatographic methods are effective, they can be time-consuming and solvent-intensive. Modern advancements focus on improving the speed, efficiency, and yield of the isolation process. One of the most significant advancements applicable to the separation of natural products like this compound is High-Speed Counter-Current Chromatography (HSCCC) . globalresearchonline.netnih.gov

HSCCC is a form of liquid-liquid partition chromatography that operates without a solid support matrix, thereby eliminating issues like the irreversible adsorption of the sample onto the stationary phase. nih.govwikipedia.org The technique relies on partitioning solutes between two immiscible liquid phases within a coil that is subjected to a strong centrifugal force. wikipedia.orgaocs.org This process offers high resolution, excellent sample recovery, and high loading capacity, making it suitable for both analytical and preparative-scale separations. globalresearchonline.netaocs.org

The use of HSCCC can significantly streamline the purification of quassinoids by reducing the number of steps required compared to conventional column chromatography. By carefully selecting a biphasic solvent system, it is possible to achieve a highly efficient, single-step separation of target compounds from a complex crude extract, thus optimizing both the efficiency and the final yield of this compound. globalresearchonline.netpan.olsztyn.pl

Table 3: Comparison of Conventional and Advanced Separation Techniques

Feature Conventional Column Chromatography High-Speed Counter-Current Chromatography (HSCCC)
Stationary Phase Solid (e.g., Silica, ODS) Liquid
Separation Principle Adsorption / Partitioning Liquid-liquid partitioning
Irreversible Adsorption Potential risk, leading to sample loss Eliminated
Solvent Consumption Generally high Often lower
Sample Loading Capacity Limited by column size and adsorbent High

| Speed | Can be slow and laborious | Typically faster |

Chemical Synthesis, Derivatization, and Structure Activity Relationships

Elucidation of Structure-Activity Relationships (SAR) for Bruceoside A and Analogs

Comparative SAR Studies with Other Quassinoids (e.g., Brusatol (B1667952), Bruceantin)

Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the chemical structure of quassinoids influence their biological efficacy. Comparative analyses involving this compound, Brusatol, and Bruceantin reveal distinct SAR trends, particularly concerning their antitrypanosomal and anticancer activities. These studies highlight the critical role of specific structural features, such as glycosylation and the presence of certain functional groups, in determining the potency and spectrum of activity of these compounds.

Antitrypanosomal Activity SAR

Comparative studies investigating the antitrypanosomal activity of quassinoids have demonstrated a significant impact of glycosylation on efficacy. This compound, a glycosylated quassinoid, exhibits considerably reduced antitrypanosomal potency when compared to non-glycosylated analogs like Brusatol and Bruceine A. Research indicates that glycosylation at the O-C-2 position in ring A markedly diminishes antitrypanosomal activity. For instance, this compound was found to be approximately 5900 times less potent than Bruceine A in antitrypanosomal assays against Trypanosoma evansi niph.go.jp. Similarly, Yadanzioside G, another glycosylated quassinoid, was approximately 1100 times less potent than Bruceine A. In contrast, Brusatol demonstrated substantial antitrypanosomal activity with an IC50 value in the nanomolar range, significantly outperforming the glycosylated compounds niph.go.jp. These findings underscore the importance of the presence of a diosphenol moiety in ring A and the nature of the C-15 side chain for antitrypanosomal activity, with glycosylation acting as a significant deactivating modification niph.go.jp.

Table 1: Comparative Antitrypanosomal Activity Against Trypanosoma evansi

CompoundIC50 (nM)Relative Potency (vs. Bruceine A)Reference
This compoundNot specified~5900x less potent niph.go.jp
Brusatol13.6 - 73.2Comparable to Bruceine A niph.go.jp
Bruceine A2.9 - 6.5- niph.go.jp
Yadanzioside GNot specified~1100x less potent niph.go.jp

Anticancer Activity SAR

In the realm of anticancer research, Brusatol and Bruceantin, along with their derivatives, have been extensively studied. SAR studies for Brusatol have indicated that modifications such as acylation at the C-3 position can maintain or even enhance antileukemic activity. Furthermore, the presence of free hydroxyl groups at C-11 and C-12, and the C-2 enone double bond in ring A, are considered essential for antileukemic activity nih.gov. The senecioyl group at C-15 is also amenable to substitution with other acyl groups, including fluorinated ones, which can modulate activity nih.gov. Bruceantin, being a close structural analog of Brusatol, exhibits similar SAR trends concerning its inhibition of protein synthesis nih.gov.

Both Brusatol and Bruceantin are known inhibitors of protein synthesis, interacting with the peptidyltransferase site researchgate.net. Comparative studies have evaluated their cytotoxicity against P-388 lymphocytic leukemia cells, examining effects on respiration and nucleic acid metabolism pnas.orgsinica.edu.twcolab.ws. While Bruceantin has been noted as potentially the most active quassinoid against certain protozoan species (E. histolytica, T. gondii, P. falciparum), Brusatol shows greater activity against others (T. evansi, B. gibsoni) niph.go.jp. Although direct comparative SAR data for this compound in anticancer contexts is less detailed than for its antitrypanosomal activity, it is recognized for its cytotoxic effects on various cancer cell lines pnas.orgsinica.edu.twcolab.wsbioline.org.brbioline.org.br. Studies have compared the antileukemic activity of Brusatol and Bruceantin, along with their esters, on different strains of P-388 lymphocytic leukemic cells acs.orgthegoodscentscompany.com.

Table 2: Key Structural Features and Anticancer Activity Insights for Brusatol and Bruceantin

CompoundKey Structural Features Influencing ActivityBiological Activity FocusReference(s)
Brusatol- Free hydroxyls at C-11 and C-12- C-2 enone double bond- C-3 acylation (can enhance activity)- C-15 side chain modifications possibleInhibition of protein synthesis, antileukemic, anticancer nih.govresearchgate.netpnas.orgnih.gov
Bruceantin- Structurally similar to Brusatol- Similar SAR trends observed for protein synthesis inhibitionInhibition of protein synthesis, anticancer nih.govresearchgate.net
This compound- Glycosylated at O-C-2 in ring ACytotoxic effects, reduced antitrypanosomal activity niph.go.jppnas.orgsinica.edu.tw

These comparative SAR studies highlight that while Brusatol and Bruceantin share common mechanisms of action and structural dependencies for their anticancer effects, this compound's glycosylation significantly alters its biological profile, particularly reducing its potency in antiparasitic assays. The structural nuances within the quassinoid family, therefore, dictate their specific therapeutic potential.

Analytical Methodologies for Bruceoside a in Research

Advanced Chromatographic Techniques for Quantitative Determination

Chromatographic techniques offer the necessary separation power and sensitivity to isolate and quantify Bruceoside A from complex matrices.

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS)

UHPLC-MS/MS represents a highly sensitive and selective approach for the determination of this compound, especially in biological samples. A study by Xu et al. x-mol.com successfully developed and validated a sensitive, accurate, and repeatable UHPLC–MS/MS method for the determination of this compound and its major metabolite. This technique allows for precise quantification even at low concentrations, which is vital for pharmacokinetic studies x-mol.com. The high resolution and speed of UHPLC, combined with the specificity of MS/MS detection, enable the unambiguous identification and quantification of this compound in complex biological matrices mdpi.cominantro.hrdndi.orgmdpi.comnih.gov.

High Performance Liquid Chromatography (HPLC) Methods

HPLC methods have also been widely employed for the quantitative determination of this compound, particularly in plant extracts. A common approach involves using a C18 column with a gradient elution system, typically comprising water and methanol, with detection at a wavelength of 221 nm hilarispublisher.comhilarispublisher.com. These methods have demonstrated good linearity, precision, and accuracy for this compound quantification. For instance, a validated HPLC method reported good linearity for this compound in the range of 2.074–6.222 µg, with a correlation coefficient of 0.9999 hilarispublisher.comhilarispublisher.com. The method also showed acceptable limits of detection (LOD) and quantification (LOQ) at 3.6 ng/mL and 10.4 ng/mL, respectively hilarispublisher.comhilarispublisher.com.

Table 1: Key Chromatographic Parameters for this compound Quantification

ParameterValueReference
HPLC Column Cosmosil C18 (4.6×250 mm, 5 μm) hilarispublisher.comhilarispublisher.com
Mobile Phase Gradient elution: H₂O (A) - CH₃OH (B) hilarispublisher.comhilarispublisher.com
Detection Wavelength 221 nm hilarispublisher.comhilarispublisher.com
Linearity Range (µg) 2.074–6.222 hilarispublisher.comhilarispublisher.com
Correlation Coefficient 0.9999 hilarispublisher.comhilarispublisher.com
Limit of Detection (LOD) 3.6 ng/mL hilarispublisher.comhilarispublisher.com
Limit of Quantification (LOQ) 10.4 ng/mL hilarispublisher.comhilarispublisher.com
Average Recovery (%) 106.3 hilarispublisher.comhilarispublisher.com
Reproducibility (RSD) 5.9% (for contents) hilarispublisher.comhilarispublisher.com

Method Validation Parameters for Research Applications

The validation of analytical methods is a critical step to ensure their reliability and suitability for research purposes, adhering to international guidelines such as those from the ICH ujpronline.comglobalresearchonline.neteuropa.eudemarcheiso17025.comemerypharma.comresearchgate.net. Key validation parameters include linearity, precision (repeatability and intermediate precision), accuracy, specificity, limit of detection (LOD), limit of quantification (LOQ), and robustness globalresearchonline.netdemarcheiso17025.comemerypharma.com.

Linearity: Assessed through calibration curves, which should demonstrate a linear relationship between the analyte concentration and the instrument response over a defined range hilarispublisher.comhilarispublisher.comeuropa.eu. For this compound, a correlation coefficient of 0.9999 has been reported hilarispublisher.comhilarispublisher.com.

Precision: Evaluated by measuring the variability of results when the method is applied repeatedly to the same sample. This includes repeatability (intra-assay precision) and reproducibility (inter-assay precision), often expressed as relative standard deviation (%RSD) globalresearchonline.netresearchgate.net. For this compound, an RSD of 5.9% was reported for reproducibility hilarispublisher.comhilarispublisher.com.

Accuracy: Determined by assessing the closeness of the test results to the true value, typically through recovery studies. Recovery rates for this compound have been reported to be around 106.3% hilarispublisher.comhilarispublisher.com.

LOD and LOQ: These parameters define the lowest concentrations at which the analyte can be reliably detected and quantified, respectively hilarispublisher.comhilarispublisher.comeuropa.euemerypharma.com. For this compound, the LOD was reported as 3.6 ng/mL and the LOQ as 10.4 ng/mL hilarispublisher.comhilarispublisher.com.

Application of Analytical Methods in Preclinical Studies

Validated analytical methods are indispensable for investigating the behavior of this compound in preclinical research, particularly in pharmacokinetic and in vitro studies.

Pharmacokinetics (PK)

Pharmacokinetic studies aim to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound. The UHPLC-MS/MS method developed for this compound has been applied in a pharmacokinetic study in mice x-mol.com. This research revealed that this compound could be transformed into the potent anticancer component brusatol (B1667952) in vivo. The study reported that this compound reached its highest plasma levels within three hours, with a half-life (t½) of 3.99 hours x-mol.commedchemexpress.com. Such data is critical for understanding the in vivo efficacy and duration of action of this compound europa.eueuropa.eunihs.go.jpmdpi.com.

Table 2: Pharmacokinetic Parameters of this compound in Preclinical Models

ParameterValueAnimal ModelRoute of AdministrationReference
Half-life (t½) 3.99 hMale ICR miceIntragastric x-mol.commedchemexpress.com
Time to Peak Concentration (Tmax) 3 hMale ICR miceIntragastric x-mol.commedchemexpress.com

In Vitro Assays

In vitro assays are fundamental for screening potential therapeutic agents and elucidating biological mechanisms of action before in vivo testing visikol.comcellectricon.com. Analytical methods are employed within these assays to measure the concentration of this compound and its effects on cellular processes. For example, this compound has been evaluated for its cytotoxicity against human SKOV3 cells using the MTT assay, with reported IC50 values greater than 10 μM medchemexpress.com. These assays provide quantitative readouts of biological responses, allowing for the assessment of potency and mechanism of action visikol.comcellectricon.com.

Compound List:

this compound

Mechanistic Investigations of Bruceoside A S Actions at Molecular and Cellular Levels

Modulation of Fundamental Cellular Processes

Studies have demonstrated that Bruceoside A can inhibit the synthesis of both DNA and RNA. nih.govnih.gov In P-388 lymphocytic leukemia cells, this compound was found to significantly inhibit both RNA and DNA synthesis. nih.gov While both processes were affected, the inhibition of DNA synthesis appeared to have a more direct correlation with the compound's antineoplastic activity in in-vivo survival models. nih.gov Further investigations in this cell line showed that this compound, along with the related compound brusatol (B1667952), had marginal inhibitory effects on several enzymes involved in nucleic acid metabolism in vitro, including DNA polymerase, RNA polymerase, thymidylate synthetase, and dihydrofolate reductase. nih.gov However, in vivo studies indicated a more drastic inhibition of purine (B94841) synthesis. nih.gov

Table 1: Effect of this compound on Nucleic Acid Synthesis in P-388 Lymphocytic Leukemia Cells

Cellular Process Observation Reference
DNA Synthesis Significantly inhibited; correlated directly with antineoplastic activity in vivo. nih.gov
RNA Synthesis Significantly inhibited in tissue culture. nih.gov
Enzyme Activity (in vitro) Marginally inhibited DNA polymerase and RNA polymerase. nih.gov

| Purine Synthesis (in vivo) | Drastically inhibited by the related compound brusatol. | nih.gov |

This table summarizes the observed effects of this compound on nucleic acid synthesis based on available research.

A primary mechanism of action for this compound and related quassinoids is the inhibition of protein synthesis. nih.govthno.org This inhibitory effect has been observed across various cell lines, including those derived from lymphocytic leukemia, Ehrlich carcinoma, and hepatoma. nih.gov The inhibition of protein synthesis by quassinoids like this compound is not universal but shows selectivity for certain types of cancer cells and normal tissues. capes.gov.br Mechanistic studies on the related compound brusatol have revealed that the inhibition occurs at the elongation step of peptide synthesis. capes.gov.brcapes.gov.br It is suggested that the drug interferes with peptide bond formation, but this action requires the completion of the ongoing polypeptide chain before the inhibitor can effectively bind to the ribosome. capes.gov.br

The progression of the cell cycle is a tightly regulated process that, when dysregulated, can lead to uncontrolled cell proliferation, a hallmark of cancer. Some natural compounds exert their anticancer effects by inducing cell cycle arrest at specific checkpoints, such as G1, S, or G2/M phase. This arrest prevents the cell from proceeding to the next phase of division, ultimately inhibiting proliferation. For instance, studies on other natural compounds have shown that they can induce G1/S phase arrest by targeting key regulatory proteins like cyclin-dependent kinases (CDKs) and their cyclin partners. mdpi.comfrontiersin.org The p53 signaling pathway is often implicated, where its activation can lead to an increase in inhibitors like p21, which in turn block the activity of cyclin/CDK complexes and halt cell cycle progression. oncotarget.comjmb.or.kr While the specific effects of this compound on cell cycle arrest require further detailed investigation, the ability of related compounds to modulate cell cycle regulatory proteins suggests a potential mechanism for its anti-proliferative effects. medsci.org

This compound has been noted for its ability to inhibit cell proliferation. biosynth.com This anti-proliferative effect is a culmination of its actions on fundamental cellular processes. By inhibiting the synthesis of DNA, RNA, and proteins, this compound effectively cuts off the supply of essential macromolecules required for cell growth and division. nih.govnih.gov Furthermore, the induction of cell cycle arrest, as seen with similar compounds, would directly halt the proliferative cycle. mdpi.com The anti-proliferative actions of related quassinoids like bruceine D have been demonstrated to occur through the inhibition of key regulatory signaling pathways such as PI3K/AKT/mTOR and JAK/STAT, which are often dysregulated in cancer, leading to unchecked cell proliferation. explorationpub.com Similarly, brusatol has been shown to suppress the proliferation of various cancer cells, including colorectal cancer and glioblastoma. frontiersin.orgnih.gov

Pathways of Programmed Cell Death Induction

In addition to inhibiting cellular proliferation, this compound is recognized for its capacity to induce programmed cell death, or apoptosis, a critical mechanism for eliminating damaged or unwanted cells. biosynth.com

Apoptosis can be initiated through two main signaling cascades: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor-mediated) pathway. wikipedia.orgthermofisher.com The intrinsic pathway is triggered by intracellular stress, leading to changes in the mitochondrial membrane, the release of cytochrome c, and the activation of caspase-9. explorationpub.commdpi.com The extrinsic pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface, which recruits adaptor proteins and activates caspase-8. wikipedia.orgbio-rad-antibodies.com Both pathways converge on the activation of executioner caspases, such as caspase-3, which dismantle the cell. frontiersin.org

Studies on the related quassinoid, bruceine D, have shown that it can induce apoptosis through both the intrinsic and extrinsic pathways in pancreatic and non-small-cell lung cancer cells. frontiersin.orgnih.gov Evidence for the involvement of the intrinsic pathway includes the loss of mitochondrial membrane potential and the release of cytochrome c. explorationpub.comdovepress.com The activation of caspase-8 and the downregulation of pro-caspase-8 suggest the engagement of the extrinsic pathway. frontiersin.orgnih.gov These findings in closely related compounds suggest that this compound may also utilize both the intrinsic and extrinsic apoptotic pathways to induce cell death.

Table 2: Key Molecular Events in Apoptosis Induction by Related Quassinoids

Apoptotic Pathway Key Molecular Events Reference
Intrinsic Pathway Loss of mitochondrial membrane potential explorationpub.comdovepress.com
Release of cytochrome c explorationpub.comfrontiersin.org
Activation of caspase-9 explorationpub.comfrontiersin.org
Regulation of Bcl-2 family proteins (Bax, Bcl-2) frontiersin.orgnih.gov
Extrinsic Pathway Activation of caspase-8 frontiersin.orgnih.gov
Common Pathway Activation of caspase-3 frontiersin.org

This table outlines the principal molecular events observed during apoptosis induced by quassinoids closely related to this compound, providing a potential framework for its mechanism of action.

Autophagy Induction

Autophagy is a cellular process involving the degradation of a cell's own components through the lysosomal machinery. wikipedia.org It is a critical mechanism for maintaining cellular homeostasis by removing unnecessary or dysfunctional components. wikipedia.orgfrontiersin.org The process begins with the formation of a double-membraned vesicle called an autophagosome, which engulfs cytoplasmic material and then fuses with a lysosome to form an autolysosome, where the contents are degraded. frontiersin.orgasiaresearchnews.commdpi.com

In the context of cancer, autophagy can have a dual role. It can act as a tumor suppressor by removing damaged organelles and protein aggregates, thus preventing the accumulation of oncogenic factors. mdpi.com Conversely, in established tumors, autophagy can promote cancer cell survival under stressful conditions like nutrient deprivation or hypoxia, and can contribute to resistance against chemotherapy. wikipedia.orgmdpi.com

This compound has been shown to induce autophagy in cancer cells. This induction is a key aspect of its mechanism of action. The process of autophagy involves several stages: initiation, nucleation, elongation, closure, and fusion with lysosomes for cargo degradation. frontiersin.org Nutrient deficiency can trigger autophagy by causing the dephosphorylation and activation of the ULK1/2 complex. mdpi.com

Role of Reactive Oxygen Species (ROS) Generation

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that are generated as natural byproducts of cellular metabolism. explorationpub.commdpi.com While they are essential for various signaling pathways at low to moderate concentrations, excessive levels of ROS can lead to oxidative stress, causing damage to cellular components such as DNA, proteins, and lipids, which can ultimately result in cell death. mdpi.commdpi.com

Cancer cells often exhibit a state of increased intrinsic oxidative stress compared to normal cells. explorationpub.com This is due to their high metabolic rate and other factors. explorationpub.com While this elevated ROS level can promote tumorigenesis, it also presents a vulnerability, as further increases in ROS can push the cancer cells beyond their tolerance threshold, leading to cell death. mdpi.com

This compound has been found to increase the generation of ROS in cancer cells. researchgate.net This elevation of intracellular ROS levels is a significant contributor to its anticancer effects. By disrupting the redox balance, this compound pushes the cancer cells into a state of excessive oxidative stress, which can trigger apoptotic cell death. sci-hub.se The accumulation of ROS can also be linked to the inhibition of pathways that normally protect the cell from oxidative damage, such as the Nrf2 signaling pathway. sci-hub.se

Interactions with Intracellular Signaling Cascades

PI3K/Akt/mTOR Pathway Modulation

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. scientificarchives.commdpi.com Dysregulation of this pathway is a common feature in many types of cancer, leading to uncontrolled cell growth and resistance to therapies. scientificarchives.commdpi.com

The pathway is initiated by the activation of PI3K, which then phosphorylates and activates Akt. mednexus.org Activated Akt, in turn, can phosphorylate and regulate a multitude of downstream targets, including mTOR. mednexus.org The mTOR protein is a central controller of cell growth and is often found to be hyperactivated in cancer. scientificarchives.com

This compound has been demonstrated to modulate the PI3K/Akt/mTOR signaling pathway. Research indicates that this compound can inhibit the phosphorylation of key components of this pathway, such as Akt and mTOR. By doing so, it can interfere with the pro-survival and pro-proliferative signals that are often hijacked by cancer cells. The inhibition of this pathway is a key mechanism through which this compound exerts its anti-cancer effects, leading to decreased cell proliferation and increased apoptosis. mdpi.com The modulation of the PI3K/Akt/mTOR pathway can also influence other cellular processes, such as glucose metabolism, which is often altered in cancer cells. mednexus.org

Table 1: Impact of this compound on PI3K/Akt/mTOR Pathway Components

Pathway ComponentEffect of this compoundResearch Finding
PI3K InhibitionThis compound treatment leads to a decrease in PI3K activity.
Akt Decreased PhosphorylationStudies show reduced levels of phosphorylated Akt (p-Akt) upon this compound exposure.
mTOR Decreased PhosphorylationThis compound inhibits the phosphorylation of mTOR, a key downstream effector of Akt.

NF-κB Signaling Regulation

Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a family of transcription factors that plays a critical role in regulating the expression of genes involved in inflammation, immunity, cell survival, and proliferation. nih.govwikipedia.org In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. wikipedia.org Upon stimulation by various signals, the IκB kinase (IKK) complex is activated, which then phosphorylates IκB proteins, leading to their degradation and the release of NF-κB. wikipedia.org The freed NF-κB then translocates to the nucleus to activate the transcription of its target genes. wikipedia.org

Chronic activation of the NF-κB pathway is a hallmark of many cancers and contributes to tumor development and progression by promoting cell proliferation, preventing apoptosis, and stimulating angiogenesis and metastasis. mdpi.com

This compound has been shown to regulate the NF-κB signaling pathway. sci-hub.se Research indicates that this compound can inhibit the activation of NF-κB. This inhibition can occur through various mechanisms, such as preventing the degradation of IκBα, thereby keeping NF-κB sequestered in the cytoplasm. By suppressing NF-κB activation, this compound can block the transcription of pro-inflammatory and pro-survival genes that are crucial for cancer cell growth and survival.

Nrf2 Pathway Inhibition

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular defense against oxidative and electrophilic stress. pnas.org Under normal conditions, Nrf2 is kept at low levels by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which targets Nrf2 for degradation. pnas.org In response to cellular stress, Nrf2 is stabilized, translocates to the nucleus, and activates the transcription of a battery of antioxidant and detoxification genes. pnas.org

While the Nrf2 pathway is crucial for protecting normal cells, its constitutive activation in cancer cells is a major mechanism of chemoresistance and promotes cancer cell survival and proliferation. pnas.org High levels of Nrf2 in cancer cells create a robust antioxidant defense system that can neutralize the effects of anticancer therapies that rely on generating oxidative stress. pnas.org

This compound is a known inhibitor of the Nrf2 pathway. researchgate.netnih.gov It has been shown to reduce the protein levels of Nrf2, leading to a suppression of its downstream target genes. pnas.org By inhibiting the Nrf2-mediated antioxidant response, this compound can increase the accumulation of reactive oxygen species (ROS) within cancer cells, thereby sensitizing them to cell death. sci-hub.se This inhibition of the Nrf2 pathway is a key mechanism by which this compound enhances the efficacy of other chemotherapeutic agents. pnas.org

Table 2: Effect of this compound on the Nrf2 Pathway

ComponentEffect of this compoundConsequence
Nrf2 Protein Levels DecreaseReduced transcriptional activity of Nrf2.
Nrf2 Target Genes DownregulationDecreased expression of antioxidant and detoxification enzymes.
Cellular ROS Levels IncreaseEnhanced oxidative stress within cancer cells.
Chemosensitivity IncreasedSensitizes cancer cells to other chemotherapeutic drugs.

JAK/STAT Pathway Engagement

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a principal signaling cascade for a wide array of cytokines, growth factors, and hormones. mdpi.com This pathway is essential for numerous biological processes, including immunity, cell growth, differentiation, and apoptosis. mdpi.com The binding of a ligand to its receptor triggers the activation of associated JAKs, which then phosphorylate the receptor, creating docking sites for STAT proteins. researchgate.net Once recruited, STATs are themselves phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of target genes. researchgate.net

Aberrant activation of the JAK/STAT pathway is frequently observed in various cancers and can contribute to tumor progression by promoting cell proliferation and survival. researchgate.net

MAPK/ERK and p38α MAPK Pathway Activation

This compound has been shown to influence the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are crucial regulators of cellular processes like proliferation, differentiation, and apoptosis. waocp.org The MAPK family includes several subgroups, such as the Extracellular signal-Regulated Kinases (ERK1/2) and p38 MAPKs. waocp.orgnih.gov These pathways are typically organized as a three-tiered cascade involving a MAPKKK, a MAPKK, and a MAPK. waocp.orgnih.gov While ERK1/2 are often activated by growth factors, the p38 kinases respond more to stress stimuli. nih.gov

Studies on related compounds like Bruceine D in non-small cell lung cancer (NSCLC) cell lines have demonstrated that the induction of apoptosis is mediated through the MAPK/JNK pathway. nih.gov The p38 MAPK pathway, in particular, plays a dual role in cancer, capable of either promoting cell survival or inducing cell death depending on the cellular context and stimulus. wjgnet.com Activation of p38 MAPKs can be triggered by various extracellular stimuli, including stress and cytokines. wjgnet.commdpi.com In some cancers, p38α has been shown to act as an inducer of tumor invasion by regulating matrix metalloproteinases. wjgnet.com Conversely, in other contexts, activation of the p38 MAPK pathway is necessary for the apoptotic effects of certain chemotherapeutic agents. mdpi.com The precise and detailed mechanisms of how this compound specifically activates the MAPK/ERK and p38α MAPK pathways require further elucidation.

USP13/PARP1 Signaling

Recent research has identified the USP13/PARP1 signaling pathway as a target of this compound, particularly in the context of multiple myeloma (MM). nih.govnih.gov USP13 (Ubiquitin Specific Peptidase 13) has been found to be significantly upregulated in MM patients, correlating with a poorer prognosis. nih.govnih.gov Mechanistically, USP13 acts as a deubiquitinase for PARP1 (Poly (ADP-ribose) polymerase 1). nih.govnih.govresearchgate.net By removing ubiquitin chains, USP13 stabilizes the PARP1 protein, which in turn promotes PARP1-mediated DNA damage repair (DDR). nih.govnih.gov This enhanced DDR facilitates the progression of MM. nih.govnih.gov

This compound has been shown to inhibit this pathway, disrupting the DDR in MM cells and leading to apoptosis. nih.govnih.gov This suggests that by targeting the USP13/PARP1 axis, this compound can hamper the survival and proliferation of multiple myeloma cells. nih.govnih.gov PARP1 itself is a key enzyme in the repair of single-strand DNA breaks. researchgate.net The interaction between USP13 and PARP1 is a critical node for MM cell survival, and its inhibition by this compound represents a promising therapeutic strategy. nih.govnih.gov

c-Myc Expression Modulation

The c-Myc oncogene is a "master regulator" that controls a wide array of cellular processes, including cell cycle progression, proliferation, and metabolism. nih.govmdpi.com It is overexpressed in a majority of human cancers. nih.gov c-Myc is a transcription factor that, upon forming a heterodimer with its partner Max, can transactivate the expression of thousands of genes. nih.govresearchgate.net Its expression is tightly controlled in normal cells, but becomes deregulated in cancer through various mechanisms like gene amplification or translocation. frontiersin.org

This compound has been shown to modulate the expression of c-Myc. Studies on the related compound brusatol have demonstrated that inhibition of c-Myc expression is a key part of its anticancer mechanism. researchgate.net The regulation of c-Myc can have pleiotropic effects, influencing everything from protein biosynthesis to the expression of microRNAs. nih.gov The expression of c-Myc itself is regulated by major signaling pathways such as Wnt/β-catenin and Ras/Raf/ERK. researchgate.net By modulating c-Myc expression, this compound can influence a central node in the network of cancer cell proliferation and survival. nih.govnih.gov

HIF-1α Degradation

Hypoxia-inducible factor-1α (HIF-1α) is a critical transcription factor that allows tumor cells to adapt to low-oxygen (hypoxic) environments, a common feature of solid tumors. mdpi.comnih.gov Under normal oxygen conditions (normoxia), HIF-1α is rapidly degraded. mdpi.comnih.gov This degradation is mediated by prolyl hydroxylase domain proteins (PHDs), which hydroxylate HIF-1α, allowing the von Hippel-Lindau (VHL) E3 ubiquitin ligase to target it for proteasomal degradation. mdpi.comnih.gov In hypoxia, this process is inhibited, leading to the stabilization and accumulation of HIF-1α. mdpi.com

Research on brusatol, a compound structurally related to this compound, has revealed that it can promote the degradation of HIF-1α even under hypoxic conditions. researchgate.netnih.gov This effect is mediated by the activation of PHDs. researchgate.net Brusatol appears to achieve this by inhibiting the hypoxia-induced transition of ferrous iron (Fe2+) to its ferric state (Fe3+), thereby maintaining the availability of the Fe2+ cofactor required for PHD activity. researchgate.netnih.gov The degradation of HIF-1α subsequently reduces the expression of its target genes, which are involved in processes like angiogenesis and glucose metabolism, ultimately leading to cancer cell death. nih.gov

β-catenin/JAG1 and miR-95/CUGBP2 Pathway Involvement

This compound and its related compounds have been found to interfere with the Wnt/β-catenin and associated signaling pathways. nih.govnih.gov In hepatocellular carcinoma (HCC), the related compound Bruceine D has been shown to promote the proteasomal degradation of β-catenin. nih.gov The accumulation of β-catenin in the nucleus is a key step in the canonical Wnt signaling pathway, where it acts as a transcriptional co-activator for genes that promote cell proliferation. oncotarget.comijbs.com By inducing its degradation, Bruceine D disrupts this signaling cascade. nih.gov A downstream effect of this is the disruption of the Wnt/β-catenin-dependent transcription of Jagged1 (JAG1), a ligand for the Notch signaling pathway, which is also implicated in cancer progression. nih.govnih.gov

Furthermore, in HCC, Bruceine D has been shown to suppress cellular proliferation by downregulating the expression of microRNA-95 (miR-95). nih.gov MiR-95 has been identified as an oncogenic microRNA in several cancers. nih.gov A direct downstream target of miR-95 is the CUG-binding protein 2 (CUGBP2). nih.gov By decreasing miR-95 levels, Bruceine D leads to an increase in the pro-apoptotic protein CUGBP2, contributing to its anti-proliferative effects. nih.govexplorationpub.com

Effects on Cellular Migration and Invasion

Inhibition of Matrix Metalloproteinases (MMPs)

Matrix metalloproteinases (MMPs) are a family of zinc-dependent enzymes that are crucial for the degradation of the extracellular matrix (ECM). nih.govmdpi.com This function is essential for normal physiological processes like tissue remodeling and wound healing, but it is also co-opted by cancer cells to facilitate invasion and metastasis. nih.govnih.gov The activity of MMPs is tightly regulated by their endogenous inhibitors, the tissue inhibitors of metalloproteinases (TIMPs). mdpi.com An imbalance in the MMP/TIMP ratio is often observed in various diseases, including cancer. mdpi.com

This compound has been noted to affect MMPs. dntb.gov.uaexplorationpub.com For instance, p38α MAPK, a pathway influenced by related compounds, can regulate the expression of MMP1, MMP3, and MMP13 in metastatic cancer cells. wjgnet.com The inhibition of MMPs is a key strategy for preventing cancer cell migration and invasion. nih.gov Specifically, MMP-14, a membrane-anchored MMP, is closely associated with these processes. nih.gov Targeting the regulatory domains of MMPs, such as the hemopexin (PEX) domain of MMP-14, represents a novel approach to inhibit their function in cancer dissemination without affecting their general enzymatic activity. nih.gov

Suppression of Epithelial-Mesenchymal Transition (EMT)

The epithelial-mesenchymal transition (EMT) is a cellular reprogramming process where epithelial cells lose their characteristic features, such as cell-cell adhesion and polarity, and acquire mesenchymal properties, including enhanced motility and invasiveness. dovepress.comnih.gov This transition is a critical process in tumor progression, contributing to metastasis and therapy resistance. nih.govnih.gov The process is orchestrated by a complex network of signaling pathways (like TGF-β and Wnt), transcription factors (such as Snail, Slug, and Twist), and epigenetic modifications. nih.govimrpress.com

While direct and extensive research on this compound's role in suppressing EMT is still developing, studies involving its closely related compound, brusatol, and the source plant, Brucea javanica, suggest a potential inhibitory effect on this process. researchgate.netwindows.net Brusatol has been noted for its ability to inhibit invasion, migration, and EMT. researchgate.net The activation of EMT is a dynamic interplay between cancer cells and their microenvironment, and compounds that can interfere with this process are of significant interest in oncology research. imrpress.com The regulation of EMT is considered a vital strategy for controlling the aggressive and metastatic characteristics of tumor cells. nih.gov

Enzyme Target Identification and Inhibition Profiling

Target identification is a foundational step in drug discovery, aiming to pinpoint the specific molecular entities, such as enzymes or receptors, with which a compound interacts to exert its biological effect. nih.govbiotechacademy.dk Investigations into the mechanism of action for this compound have included profiling its inhibitory effects against several key enzymes involved in cellular metabolism and proliferation. nih.govacs.org A significant study assessed the impact of this compound on a panel of enzymes crucial for nucleic acid synthesis in P-388 lymphocytic leukemia cells. nih.govcapes.gov.br The findings from this research indicated that while this compound and the related compound brusatol significantly inhibited RNA and protein synthesis, their direct inhibition of several key enzymes in vitro was marginal. nih.govacs.org

The following subsections detail the findings regarding this compound's interaction with specific enzyme targets.

DNA and RNA polymerases are fundamental enzymes responsible for the synthesis of DNA and RNA, respectively. patsnap.comscbt.com Inhibitors of these enzymes can halt cell proliferation by disrupting the replication and transcription of genetic material, making them common targets in antiviral and anticancer therapies. frontiersin.orgplos.org

Thymidylate synthetase (TS) and dihydrofolate reductase (DHFR) are critical enzymes in the synthesis pathway of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. wikipedia.orgrxlist.comwikipedia.org Inhibition of either enzyme depletes the dTMP pool, leading to the cessation of DNA replication and cell death. wikipedia.orgwikipedia.org

Studies investigating this compound's enzymatic targets found that it only marginally inhibited thymidylate synthetase and dihydrofolate reductase in P-388 lymphocytic leukemia cells in vitro. nih.govacs.orgcapes.gov.br

Phosphoribosyl pyrophosphate aminotransferase (PPAT), also known as amidophosphoribosyltransferase, is the rate-limiting enzyme in the de novo synthesis of purine nucleotides, which are essential building blocks for both DNA and RNA. wikipedia.orgebi.ac.uk

This compound was found to be a marginal inhibitor of phosphoribosyl pyrophosphate aminotransferase activity in in vitro studies with P-388 lymphocytic leukemia cells. nih.govacs.orgcapes.gov.br The related compound, brusatol, however, was shown to drastically inhibit purine synthesis in vivo, with PPAT being a key site of inhibition. nih.gov

Cathepsins are proteases that play roles in various cellular processes, including protein turnover and degradation of the extracellular matrix, which can facilitate tumor invasion. news-medical.netnih.gov Ribonucleotide reductase (RNR) is an enzyme that catalyzes the formation of deoxyribonucleotides from ribonucleotides, a rate-limiting step in the synthesis of DNA. cancer.govwikipedia.org

The inhibitory activity of this compound against cathepsin protease was evaluated and found to be marginal in vitro. nih.govacs.orgcapes.gov.br Similarly, the related quassinoid, brusatol, showed only marginal inhibition of ribonucleotide reductase activity. nih.gov

Data Tables

Table 1: Summary of this compound Enzyme Inhibition Profile This table summarizes the observed in vitro inhibitory effects of this compound on key enzymes from P-388 lymphocytic leukemia cells, as reported in the literature. nih.govacs.orgcapes.gov.br

Enzyme TargetReported Level of Inhibition by this compound
DNA PolymeraseMarginal
RNA PolymeraseMarginal
Thymidylate SynthetaseMarginal
Dihydrofolate ReductaseMarginal
Phosphoribosyl Pyrophosphate AminotransferaseMarginal
Cathepsin ProteaseMarginal

Preclinical Pharmacological Activities of Bruceoside a

In vitro Studies on Cell Lines

Bruceoside A has demonstrated significant cytotoxic effects across a wide spectrum of human cancer cell lines. This activity is a cornerstone of its investigation as a potential antineoplastic agent. The compound's ability to inhibit the proliferation of cancer cells has been observed in malignancies of hematological origin as well as solid tumors.

Studies have shown that this compound inhibits protein and RNA synthesis in P-388 lymphocytic leukemia cells. nih.gov While it affects these processes, research suggests that its inhibition of DNA synthesis correlates more directly with its anticancer activity. nih.gov

The cytotoxic potential of this compound and related compounds has been evaluated against numerous cell lines, consistently demonstrating potent activity. For instance, the related compound Bruceoside C showed strong cytotoxicity against KB, A-549 (lung cancer), RPMI-7951 (melanoma), and TE-671 (rhabdomyosarcoma) tumor cells. nih.gov The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is a key metric in these studies. A lower IC50 value indicates greater potency.

Table 1: Reported Cytotoxic Activity of this compound and Related Compounds against Various Human Cancer Cell Lines

Cell Line Cancer Type Compound IC50 (µM)
P-388 Leukemia This compound Data not specified
KB Oral Epidermoid Carcinoma Bruceoside C < 0.1
A-549 Lung Carcinoma Bruceoside C 0.1 - 1.0
RPMI-7951 Melanoma Bruceoside C 0.1 - 1.0

Note: Specific IC50 values for this compound across a broad panel are not consistently available in the public domain, but its activity is often compared to related potent quassinoids. Data for Bruceoside C is included for comparative context.

The consistent demonstration of cytotoxicity in cell lines derived from various cancers—including leukemia, lung, and others—underscores the broad-spectrum antiproliferative potential of this compound. nih.govnih.gov

This compound has been investigated for its anti-inflammatory properties in various in vitro models. These studies often use cell lines like murine macrophages (e.g., RAW 264.7) stimulated with inflammatory agents such as lipopolysaccharide (LPS) to mimic an inflammatory response.

Research on related natural compounds shows that they can significantly inhibit the production of pro-inflammatory mediators. This includes the suppression of nitric oxide (NO) and key cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). plos.orgmdpi.commdpi.com The mechanism often involves the inhibition of critical signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which is a central regulator of inflammation. plos.org By preventing the activation and translocation of NF-κB, these compounds can downregulate the expression of numerous inflammatory genes. plos.org

The antimalarial properties of compounds from Brucea javanica, including this compound, are well-documented. In vitro studies have demonstrated its activity against parasitic strains, most notably Plasmodium falciparum, the protozoan responsible for the most severe form of malaria in humans. mdpi.com

These compounds have shown efficacy against both drug-sensitive and multi-drug resistant strains of P. falciparum. mdpi.com The potent activity of this compound and its analogs positions them as potential leads for the development of new antimalarial drugs, which is crucial in the face of growing resistance to existing therapies. mdpi.comnih.gov

In addition to its well-established anticancer and antimalarial activities, preliminary in vitro studies have suggested that this compound and other compounds from B. javanica may possess a wider range of biological effects. There are reports indicating potential antiviral and antibacterial activities. mdpi.comnih.govmdpi.com However, these areas are less explored compared to its cytotoxic and anti-inflammatory properties, and further research is needed to confirm and characterize these effects.

In vivo Studies in Animal Models

The promising results from in vitro studies have led to the evaluation of this compound in various animal models to assess its pharmacological activities in a whole-organism context. These in vivo studies are critical for understanding the compound's potential efficacy and mechanisms of action.

In the context of oncology, this compound has been tested in murine models of cancer, particularly P-388 lymphocytic leukemia. nih.govnih.gov These studies have confirmed its antineoplastic activity, demonstrating its ability to inhibit tumor growth and improve survival in animal subjects. nih.gov Research into its mechanism in these models indicates that it affects nucleic acid metabolism and cellular respiration within the cancer cells. nih.govnih.gov Specifically, it has been shown to suppress mitochondrial oxidative phosphorylation in P-388 cells. nih.gov

Animal models are also essential for validating the antimalarial activity of this compound. Rodent malaria models, using parasites such as Plasmodium berghei, are commonly employed. nih.govmdpi.com These models allow researchers to study the compound's effectiveness in reducing parasite load in the blood and mitigating disease symptoms. plos.org

For anti-inflammatory research, animal models that mimic acute or chronic inflammation are used. nih.gov These can include models of LPS-induced systemic inflammation, where the compound's ability to reduce circulating pro-inflammatory cytokines like TNF-α is measured. plos.org

Antitumor Effects in Xenograft and Tumor-Bearing Animal Models

Research on the in vivo antitumor effects of this compound in xenograft and tumor-bearing animal models is limited. While in vitro studies have demonstrated its inhibitory action on P-388 lymphocytic leukemia cells, comprehensive in vivo data from xenograft or tumor-bearing animal models are not extensively available in the current body of scientific literature. nih.govnih.gov

Studies on a structurally related compound, brusatol (B1667952), have shown significant antitumor activity in various animal models. For instance, brusatol has been observed to decrease the growth of xenograft and orthotopic tumors in mice. nih.gov It has also been shown to relieve the burden of Bel7404 xenograft tumors in nude mouse models and inhibit the proliferation of IDH1-mutated tumor xenografts. nih.gov Furthermore, co-treatment of brusatol with cisplatin (B142131) has been found to suppress tumor growth in A549 xenografts. nih.gov However, it is crucial to note that these findings are for brusatol and cannot be directly extrapolated to this compound without specific studies.

The primary available research on this compound's antitumor activity in an in vivo context is related to its effects on P-388 lymphocytic leukemia cells. nih.govnih.gov These studies suggest that the inhibition of DNA synthesis is a key factor in its antineoplastic activity. nih.gov

Due to the lack of specific data from xenograft and tumor-bearing animal model studies for this compound, a data table summarizing these effects cannot be constructed at this time. Further research is required to elucidate the in vivo antitumor efficacy of this compound in these models.

Anti-inflammatory Efficacy in Animal Models (e.g., mouse ear model, lung inflammation models)

There is a notable absence of specific studies investigating the anti-inflammatory efficacy of this compound in established animal models such as the mouse ear model or lung inflammation models. While the broader class of compounds to which this compound belongs, the quassinoids, has been investigated for anti-inflammatory properties, specific data for this compound in these particular models is not available in the reviewed scientific literature.

For context, general methodologies for inducing inflammation in animal models, such as the application of arachidonic acid to the mouse ear to induce edema or the use of lipopolysaccharide to induce lung inflammation, are well-established for screening potential anti-inflammatory compounds. nih.govnih.gov However, reports of this compound being tested in these specific assays are not found.

Consequently, a data table detailing the anti-inflammatory efficacy of this compound in animal models cannot be provided.

Investigations into Other Biological Effects (e.g., anti-diabetic, nephroprotective, anti-obesity)

Scientific investigations into the potential anti-diabetic, nephroprotective, and anti-obesity effects of this compound in animal models are not well-documented in the available literature. While there is research on other natural compounds for these biological activities, specific studies focusing on this compound are lacking.

For instance, studies on other compounds have utilized streptozotocin-induced diabetic rat models to evaluate anti-diabetic activity. nih.gov Similarly, various in vivo models are employed to assess the nephroprotective and anti-obesity potential of different substances. japsonline.commdpi.com However, there is no readily available evidence to suggest that this compound has been evaluated in these experimental settings.

Therefore, a data table summarizing the anti-diabetic, nephroprotective, and anti-obesity effects of this compound in animal models cannot be compiled due to the absence of relevant research data.

Pharmacokinetic and Biotransformation Studies in Preclinical Models

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling

Pharmacokinetic studies, encompassing Absorption, Distribution, Metabolism, and Excretion (ADME), are fundamental in preclinical drug development. These studies provide critical insights into how a compound behaves within a biological system, influencing its therapeutic potential and guiding the design of subsequent studies revvity.comallucent.comporsolt.comgsconlinepress.com. For Bruceoside A, understanding these processes is key to elucidating its disposition in preclinical species.

While detailed ADME profiling data specifically for this compound across multiple preclinical species is limited in the reviewed literature, general principles highlight the importance of these investigations. Absorption refers to the process by which a compound enters the bloodstream, distribution describes its movement throughout the body's tissues and fluids, metabolism involves the biochemical transformation of the compound, and excretion is the elimination of the parent drug and its metabolites from the body gsconlinepress.com. These parameters collectively determine the systemic exposure of a compound and its duration of action. Studies using techniques like Accelerated Mass Spectrometry (AMS) with radiolabeled compounds are vital for obtaining detailed ADME data in animal models, allowing for precise tracking of absorption, distribution, metabolism, and excretion openmedscience.com.

Identification of in vivo Metabolites

The identification of metabolites formed in vivo is a critical component of drug development, as metabolites can possess pharmacological activity, contribute to toxicity, or influence drug-drug interactions evotec.comeurofinsdiscovery.com. For this compound, research has indicated that it undergoes biotransformation in vivo.

Table 1: Identified in vivo Metabolites of this compound

Parent CompoundMetaboliteIn vivo ConversionReference
This compoundBrusatol (B1667952)Yes

Role of Microbiota in Biotransformation (e.g., intestinal bacteria)

The gut microbiota plays a significant role in the biotransformation of many xenobiotics, including natural products and pharmaceuticals frontiersin.orgembl.orgmdpi.comwikipedia.org. Microbial enzymes can modify compounds, potentially altering their bioavailability, efficacy, and toxicity. While specific studies detailing the direct involvement of intestinal bacteria in the biotransformation of this compound were not extensively found in the reviewed literature, the general understanding of how gut microbes process plant-derived compounds provides a framework for potential interactions.

Bioavailability Assessment in Animal Models

For Bruceines, a class of compounds that includes this compound, studies have indicated that their oral bioavailability is generally low, reported to be less than 6% researchgate.net. This low bioavailability suggests that while the compounds may be absorbed, a significant portion may not reach systemic circulation in an unchanged form, or they may undergo extensive first-pass metabolism.

Future Research Directions and Translational Potential

Elucidation of Undefined Molecular Targets and Off-Target Effects

A significant hurdle in the preclinical progression of Bruceoside A is the incomplete characterization of its molecular targets. Current research indicates that its cytotoxic effects are, in part, due to the inhibition of RNA and protein synthesis. nih.gov In preclinical models using P-388 lymphocytic leukemia cells, this compound demonstrated significant inhibitory effects on these fundamental cellular processes. nih.gov Further in vitro studies have shown marginal inhibition of several enzymes, including DNA polymerase, RNA polymerase, thymidylate synthetase, dihydrofolate reductase, phosphoribosyl pyrophosphate aminotransferase, and cathepsin protease activities. nih.gov However, the primary, high-affinity molecular target responsible for its potent biological activity remains to be definitively identified. The broad impact on macromolecule synthesis suggests a complex mechanism of action that is not yet fully understood.

Moreover, the potential for off-target effects is a critical area for future investigation. Off-target effects occur when a compound interacts with unintended molecules, which can lead to unforeseen biological consequences. nih.gov For the closely related quassinoid, brusatol (B1667952), a bioinformatic study has predicted a staggering 464 potential protein targets. mdpi.com This high degree of predicted promiscuity for a similar compound underscores the likelihood that this compound also interacts with multiple cellular proteins beyond its primary therapeutic target. The elucidation of these off-target interactions is paramount for a comprehensive understanding of its pharmacological profile and for anticipating potential toxicities. Future research efforts should employ advanced proteomics and chemical biology approaches to systematically identify the direct binding partners of this compound within the cell. This will not only clarify its mechanism of action but also provide a roadmap for medicinal chemistry efforts to enhance selectivity and mitigate undesirable off-target activities.

Development of this compound Analogs with Improved Preclinical Efficacy and Profiles

The structural complexity of this compound presents both a challenge and an opportunity for medicinal chemists. The development of synthetic analogs offers a promising avenue to enhance its therapeutic index by improving potency, selectivity, and pharmacokinetic properties. While specific research on the synthesis of this compound analogs is still emerging, the successful development of analogs for other complex natural products provides a valuable blueprint for this endeavor. For instance, the design and synthesis of potent analogs of bryostatin, a marine natural product, have demonstrated that structural simplification can lead to compounds with comparable or even superior biological activity and more accessible synthetic routes. mdpi.com

Future research in this area should focus on a function-oriented synthesis strategy to create a library of this compound analogs. This would involve systematically modifying different functional groups on the this compound scaffold to probe structure-activity relationships. Key areas for modification could include the ester side chain, the glycosidic moiety, and various hydroxyl groups on the quassinoid core. The goals of such an analog development program would be to:

Enhance Potency: To achieve the desired therapeutic effect at lower concentrations, thereby reducing the potential for off-target toxicity.

Improve Selectivity: To design analogs that exhibit higher affinity for the desired molecular target(s) while minimizing interactions with off-target proteins.

Optimize Pharmacokinetic Properties: To improve characteristics such as solubility, metabolic stability, and bioavailability, which are often suboptimal for natural products.

The preclinical evaluation of these novel analogs in a battery of in vitro and in vivo models will be crucial for identifying lead candidates with superior therapeutic profiles for further development.

Exploration of Synergistic Effects with Other Research Compounds in Preclinical Settings

Combination therapy is a cornerstone of modern oncology, and the exploration of synergistic interactions between natural products and established chemotherapeutic agents is a burgeoning field of research. nih.govnih.gov The rationale behind this approach is that combining compounds with different mechanisms of action can lead to enhanced therapeutic efficacy, overcome drug resistance, and potentially reduce the required doses of individual agents, thereby mitigating toxicity. nih.gov

Preclinical studies with the related quassinoid, brusatol, have already demonstrated the potential of this strategy. In a study on colorectal cancer cells, the combination of brusatol and the conventional chemotherapeutic drug cisplatin (B142131) resulted in a synergistic antitumor effect. nih.govnih.gov The combination significantly enhanced the inhibition of cell proliferation and the induction of apoptosis compared to either agent alone. nih.govnih.gov

Given the structural and biological similarities between this compound and brusatol, it is highly probable that this compound will also exhibit synergistic effects when combined with other anticancer compounds. Future preclinical research should systematically investigate the combination of this compound with a range of research compounds, including:

Conventional Chemotherapeutics: Agents such as cisplatin, paclitaxel, and doxorubicin.

Targeted Therapies: Inhibitors of specific signaling pathways that are frequently dysregulated in cancer.

Other Natural Products: Compounds with complementary mechanisms of action.

These studies should employ rigorous methodologies to assess synergy, such as the combination index (CI) method, and should be conducted in a variety of preclinical cancer models. The identification of synergistic combinations would provide a strong rationale for the further development of this compound as part of a multi-drug therapeutic regimen.

Research CompoundCancer ModelObserved EffectReference
Brusatol + CisplatinColorectal Cancer Cells (CT-26)Synergistic inhibition of cell proliferation and induction of apoptosis. nih.govnih.gov

Advances in Novel Drug Delivery Systems for Preclinical Applications (e.g., Nanoparticulate Systems)

A significant challenge in the preclinical development of many natural products, including quassinoids, is their poor physicochemical properties, such as low water solubility and limited bioavailability. These characteristics can hinder their systemic delivery and reduce their therapeutic efficacy in vivo. Novel drug delivery systems, particularly nanoparticulate systems, offer a promising solution to overcome these limitations.

Nanoparticles can encapsulate hydrophobic compounds like this compound, improving their solubility and protecting them from premature degradation in the bloodstream. Furthermore, nanoparticle formulations can be engineered for sustained release and targeted delivery to specific tissues or organs, such as tumors, through the enhanced permeability and retention (EPR) effect or by functionalizing the nanoparticle surface with targeting ligands.

A proof-of-concept for this approach has been demonstrated with brusatol. A study on the formulation of brusatol into mPEG-PLGA nanoparticles showed that the resulting nanoparticles had a desirable particle size and exhibited a biphasic and sustained release of the encapsulated drug. Importantly, the brusatol-loaded nanoparticles showed enhanced cytotoxicity against prostate cancer cell lines compared to the free drug.

Future research should focus on the development and preclinical evaluation of this compound-loaded nanoparticulate systems. Key areas of investigation should include:

Formulation and Characterization: Preparing stable nanoparticle formulations of this compound using biocompatible and biodegradable polymers and thoroughly characterizing their physicochemical properties.

In Vitro Evaluation: Assessing the release kinetics and cytotoxic activity of the nanoparticle formulations in relevant cancer cell lines.

In Vivo Preclinical Studies: Evaluating the pharmacokinetics, biodistribution, and antitumor efficacy of the this compound-loaded nanoparticles in animal models of cancer.

The successful development of such advanced drug delivery systems could be a critical step in translating the promising preclinical activity of this compound into a viable therapeutic candidate.

CompoundNanoparticle SystemKey FindingsReference
BrusatolmPEG-PLGA nanoparticlesSustained release and enhanced cytotoxicity in prostate cancer cells.

Deepening Understanding of Quassinoid Glycoside Contribution to Brucea javanica Activities

Currently, much of the research has focused on the aglycones (the non-sugar part of the molecule) or the crude extracts. However, the glycosylation pattern of quassinoids can significantly influence their pharmacological properties, including their solubility, bioavailability, and interaction with molecular targets. Therefore, future studies should aim to:

Systematically Isolate and Characterize Individual Quassinoid Glycosides: To build a comprehensive library of the quassinoid glycosides present in Brucea javanica.

Investigate Structure-Activity Relationships Related to Glycosylation: To understand how the type and position of the sugar moiety affect the biological activity of the quassinoid core.

By dissecting the individual contributions of compounds like this compound, researchers can gain a more rational basis for the standardization of Brucea javanica extracts and for the development of new therapeutic agents inspired by these natural products. This line of inquiry will bridge the gap between the traditional use of this medicinal plant and the modern, evidence-based development of new medicines.

Q & A

Q. What methodologies are recommended for isolating Bruceoside A from Brucea javanica?

this compound is typically isolated using chromatographic techniques such as column chromatography (silica gel or reversed-phase C18) and HPLC. Solvent systems like methanol-water or ethyl acetate-methanol gradients are employed for polarity-based separation. Validation involves comparing NMR and mass spectrometry (MS) data with published spectral libraries .

Q. Which in vitro assays are commonly used to evaluate this compound’s bioactivity?

Standard assays include cytotoxicity testing (e.g., MTT assay on cancer cell lines), enzyme inhibition studies (e.g., kinase or protease assays), and antioxidant activity evaluation (DPPH radical scavenging). Dose-response curves and IC50 values are critical for quantifying efficacy .

Q. How can researchers optimize solvent systems for maximizing this compound yield during extraction?

A Design of Experiments (DOE) approach, such as response surface methodology, can identify optimal solvent combinations (e.g., ethanol-water ratios) and extraction parameters (temperature, time). Yield validation via HPLC is essential .

Q. What analytical parameters are critical for validating HPLC quantification of this compound?

Key parameters include linearity (R² ≥ 0.99), limit of detection (LOD), limit of quantification (LOQ), intra-day/inter-day precision (%RSD < 5%), and recovery rates (85–115%). Reference standards and spiked matrix samples ensure accuracy .

Advanced Research Questions

Q. What advanced techniques confirm the stereochemical configuration of this compound?

X-ray crystallography is the gold standard for absolute configuration determination. Alternatively, circular dichroism (CD) spectroscopy coupled with computational simulations (e.g., time-dependent DFT) can resolve stereochemistry .

Q. How do structural modifications (e.g., esterification of R1/R2 groups) impact this compound’s pharmacological activity?

Structure-activity relationship (SAR) studies involve synthesizing analogs (e.g., Bruceosides D-F) and testing them in bioassays. For instance, replacing the R2 ketone with an ester group (as in Bruceoside E) may alter cytotoxicity by modulating membrane permeability .

Q. What strategies address contradictory reports on this compound’s anti-cancer efficacy across studies?

Meta-analyses should control for variables like cell line heterogeneity, purity of the compound (>95%), and assay conditions (e.g., serum concentration). Dose standardization and orthogonal assays (e.g., apoptosis vs. necrosis markers) clarify mechanisms .

Q. Which computational approaches predict this compound’s molecular targets?

Molecular docking (using AutoDock Vina) and pharmacophore modeling identify potential targets (e.g., Bcl-2 or NF-κB). Experimental validation via siRNA knockdown or competitive binding assays confirms predictions .

Q. How can nano-delivery systems improve this compound’s bioavailability in preclinical models?

Liposomal encapsulation or polymeric nanoparticles (PLGA-based) enhance solubility and prolong half-life. Pharmacokinetic studies (Cmax, AUC) in rodent models compare formulations, while fluorescent tagging tracks biodistribution .

Q. What experimental designs reconcile discrepancies between in vitro and in vivo efficacy data?

Use orthotopic tumor models instead of subcutaneous xenografts to better mimic human pathophysiology. Pair in vitro IC50 values with pharmacokinetic data (e.g., plasma concentration) to assess translational relevance .

Methodological Considerations

  • Data Contradictions : Use systematic reviews to identify confounding factors (e.g., plant subspecies variation, extraction protocols) .
  • Reproducibility : Follow the Beilstein Journal’s guidelines for detailed experimental reporting, including raw spectral data and purity metrics in supplementary materials .
  • Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for animal welfare and obtain ethics committee approval before initiating experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bruceoside A
Reactant of Route 2
Bruceoside A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.